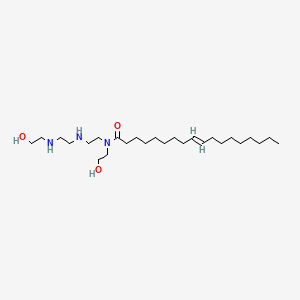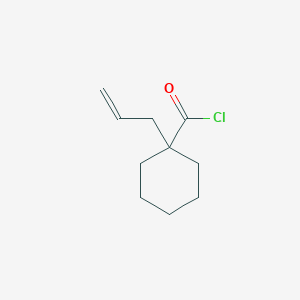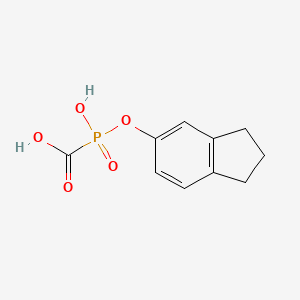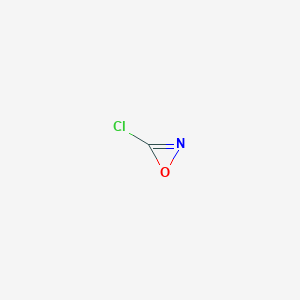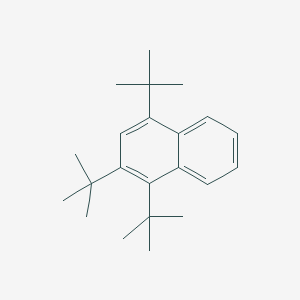
1,2,4-Tri-tert-butylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Tri-tert-butylnaphthalene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of three tert-butyl groups attached to the naphthalene ring at the 1, 2, and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
1,2,4-Tri-tert-butylnaphthalene can be synthesized through Friedel-Crafts alkylation of naphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid over-alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and selectivity. Post-reaction purification steps, such as distillation and recrystallization, are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1,2,4-Tri-tert-butylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the available positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Partially hydrogenated naphthalene derivatives.
Substitution: Nitro and sulfonic acid derivatives of this compound.
科学的研究の応用
1,2,4-Tri-tert-butylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds and as a model compound in studies of aromatic substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with biological membranes.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.
作用機序
The mechanism of action of 1,2,4-tri-tert-butylnaphthalene involves its interaction with molecular targets through hydrophobic and π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological molecules, such as enzymes and receptors. The pathways involved may include modulation of signal transduction and alteration of membrane properties.
類似化合物との比較
Similar Compounds
1,2,3-Tri-tert-butylnaphthalene: Similar structure but different substitution pattern.
1,3,5-Tri-tert-butylnaphthalene: Another isomer with tert-butyl groups at different positions.
2,6-Di-tert-butylnaphthalene: Lacks one tert-butyl group compared to 1,2,4-tri-tert-butylnaphthalene.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
73319-62-7 |
|---|---|
分子式 |
C22H32 |
分子量 |
296.5 g/mol |
IUPAC名 |
1,2,4-tritert-butylnaphthalene |
InChI |
InChI=1S/C22H32/c1-20(2,3)17-14-18(21(4,5)6)19(22(7,8)9)16-13-11-10-12-15(16)17/h10-14H,1-9H3 |
InChIキー |
AHYGHTWVHAPOIK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C2=CC=CC=C21)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



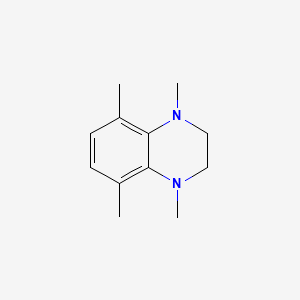
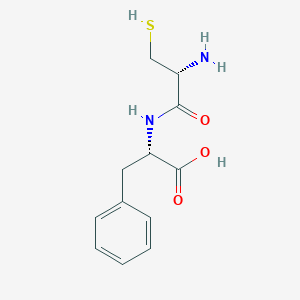

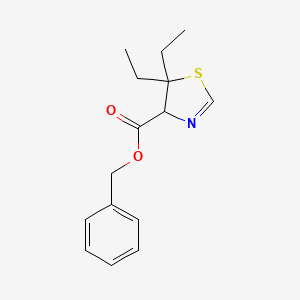
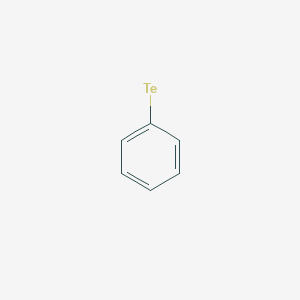

![N,N'-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine]](/img/structure/B14460500.png)


